1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted aldehyde with a thioamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-1-phenyl-2-thioxo-3-pyridinecarbaldehyde
- 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-phenyl-2-thioxo
Uniqueness
1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is unique due to its specific structural features, such as the presence of both a thioxo group and a phenyl ring.
Properties
CAS No. |
61856-49-3 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-phenyl-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H |
InChI Key |
HWIVIFYITAJUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
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